1H-Benzimidazole-2-pentanoic acid, 5-chloro-1-(3-ethoxypropyl)-
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Overview
Description
1H-Benzimidazole-2-pentanoic acid, 5-chloro-1-(3-ethoxypropyl)- is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The specific structure of this compound includes a benzimidazole core with a pentanoic acid side chain, a chlorine atom at the 5-position, and an ethoxypropyl group at the 1-position.
Preparation Methods
The synthesis of 1H-Benzimidazole-2-pentanoic acid, 5-chloro-1-(3-ethoxypropyl)- typically involves multi-step reactions. The general synthetic route includes:
Formation of the Benzimidazole Core: This is achieved by condensing o-phenylenediamine with formic acid or its equivalents.
Introduction of Substituents: The chlorine atom and the ethoxypropyl group are introduced through substitution reactions.
Formation of the Pentanoic Acid Side Chain:
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1H-Benzimidazole-2-pentanoic acid, 5-chloro-1-(3-ethoxypropyl)- undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Benzimidazole-2-pentanoic acid, 5-chloro-1-(3-ethoxypropyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-2-pentanoic acid, 5-chloro-1-(3-ethoxypropyl)- involves its interaction with specific molecular targets and pathways. The benzimidazole core allows it to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms, making it effective as an antimicrobial agent . The exact molecular targets and pathways depend on the specific application and the organism being studied.
Comparison with Similar Compounds
1H-Benzimidazole-2-pentanoic acid, 5-chloro-1-(3-ethoxypropyl)- can be compared with other benzimidazole derivatives, such as:
2-Methylbenzimidazole: Known for its antimicrobial properties.
5,6-Dimethylbenzimidazole: An integral part of vitamin B12.
Thiabendazole: Used as an anthelmintic agent.
The uniqueness of 1H-Benzimidazole-2-pentanoic acid, 5-chloro-1-(3-ethoxypropyl)- lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
1437433-56-1 |
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Molecular Formula |
C17H23ClN2O3 |
Molecular Weight |
338.8 g/mol |
IUPAC Name |
5-[5-chloro-1-(3-ethoxypropyl)benzimidazol-2-yl]pentanoic acid |
InChI |
InChI=1S/C17H23ClN2O3/c1-2-23-11-5-10-20-15-9-8-13(18)12-14(15)19-16(20)6-3-4-7-17(21)22/h8-9,12H,2-7,10-11H2,1H3,(H,21,22) |
InChI Key |
YEECMIOTLZFKAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1C2=C(C=C(C=C2)Cl)N=C1CCCCC(=O)O |
Origin of Product |
United States |
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